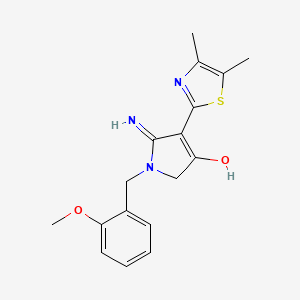![molecular formula C24H18ClN3O3 B11304520 2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11304520.png)
2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-cyanate de 2-{5-[(2-chlorophénoxy)méthyl]furan-2-yl}-5-(3,4-dihydroisoquinoléin-2(1H)-yl)-1,3-oxazole est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-cyanate de 2-{5-[(2-chlorophénoxy)méthyl]furan-2-yl}-5-(3,4-dihydroisoquinoléin-2(1H)-yl)-1,3-oxazole implique plusieurs étapes, à partir de précurseurs facilement disponiblesLes conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements élevés et la pureté .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour minimiser les coûts et maximiser l’efficacité. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de synthèse automatisée et de techniques de purification avancées pour garantir une qualité et une évolutivité cohérentes .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-cyanate de 2-{5-[(2-chlorophénoxy)méthyl]furan-2-yl}-5-(3,4-dihydroisoquinoléin-2(1H)-yl)-1,3-oxazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, ce qui peut conduire à différents dérivés.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour mener les réactions à terme .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire un composé avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que la réduction peut conduire à un dérivé plus saturé .
Applications de la recherche scientifique
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut avoir une activité biologique, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine : Sa structure unique pourrait être explorée pour des applications thérapeutiques, telles que le ciblage de voies biologiques spécifiques.
Industrie : Le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les procédés industriels .
Applications De Recherche Scientifique
2-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action du 4-cyanate de 2-{5-[(2-chlorophénoxy)méthyl]furan-2-yl}-5-(3,4-dihydroisoquinoléin-2(1H)-yl)-1,3-oxazole implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines impliquées dans les voies biologiques. La structure du composé lui permet de se lier à ces cibles, ce qui peut moduler leur activité et entraîner divers effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-[(2-chlorophénoxy)méthyl]furan-2-carbaldéhyde
- 5-(2-fluoro-4-nitrophényl)furan-2-carboxylate de méthyle
- 2-(2-furanylméthyl)-5-méthyl-furane
Unicité
Ce qui distingue le 4-cyanate de 2-{5-[(2-chlorophénoxy)méthyl]furan-2-yl}-5-(3,4-dihydroisoquinoléin-2(1H)-yl)-1,3-oxazole des composés similaires, c’est sa combinaison de groupes fonctionnels, qui confère un ensemble unique de propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C24H18ClN3O3 |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
2-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H18ClN3O3/c25-19-7-3-4-8-21(19)29-15-18-9-10-22(30-18)23-27-20(13-26)24(31-23)28-12-11-16-5-1-2-6-17(16)14-28/h1-10H,11-12,14-15H2 |
Clé InChI |
RCWYTHRWCAFDQY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=C(O4)COC5=CC=CC=C5Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11304451.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B11304456.png)

![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11304472.png)
![N-[(5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11304482.png)
![N-[2-(methylsulfanyl)phenyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11304498.png)
![2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B11304508.png)
![2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11304509.png)
![1,3-dimethyl-5-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11304512.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304513.png)
![4-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11304519.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304525.png)
![4-Fluorophenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304531.png)
